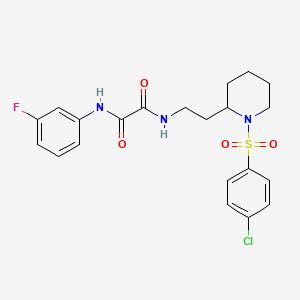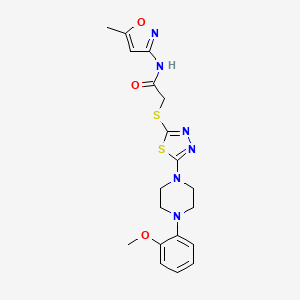![molecular formula C16H18F3NO2 B2547310 N-[1-(Oxolan-2-yl)ethyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide CAS No. 2411263-87-9](/img/structure/B2547310.png)
N-[1-(Oxolan-2-yl)ethyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(Oxolan-2-yl)ethyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide is a chemical compound that has been widely used in scientific research. It is commonly referred to as TFP or trifluoromethylphenylpropenamide. The compound is a small molecule inhibitor that has been shown to have promising results in various biological assays.
Mécanisme D'action
The mechanism of action of TFP involves the inhibition of the histone acetyltransferase p300. This enzyme is responsible for the acetylation of histone proteins, which plays a crucial role in the regulation of gene expression. The inhibition of p300 by TFP results in the reduction of histone acetylation, which leads to changes in gene expression patterns.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TFP are largely dependent on the specific biological system being studied. In general, TFP has been shown to affect gene expression patterns and cell proliferation. It has also been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TFP is its specificity for p300. This allows for the selective inhibition of this enzyme, without affecting other related enzymes. Additionally, TFP has been shown to have low toxicity in vitro and in vivo. However, one limitation of TFP is its relatively low potency compared to other inhibitors of p300.
Orientations Futures
There are several future directions for the use of TFP in scientific research. One potential application is in the study of epigenetic modifications and their role in disease. TFP may also be used as a tool to study the role of p300 in specific biological processes, such as cell differentiation and development. Additionally, the development of more potent inhibitors of p300 may lead to the development of new therapies for cancer and other diseases.
Méthodes De Synthèse
The synthesis of TFP involves the reaction of 3,4,5-trifluorobenzyl bromide with 2-oxo-tetrahydrofuran and subsequently reacting the resulting compound with propargylamine. The final product is obtained by reacting the resulting intermediate with acetic anhydride.
Applications De Recherche Scientifique
TFP has been used in various scientific research applications. It has been shown to be a potent inhibitor of the histone acetyltransferase p300, which is involved in the regulation of gene expression. TFP has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, TFP has been used as a tool to study the role of p300 in various biological processes.
Propriétés
IUPAC Name |
N-[1-(oxolan-2-yl)ethyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO2/c1-3-15(21)20(10(2)14-5-4-6-22-14)9-11-7-12(17)16(19)13(18)8-11/h3,7-8,10,14H,1,4-6,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTLCIXCFCNSHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)N(CC2=CC(=C(C(=C2)F)F)F)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-{3-[4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2547233.png)


![(E)-3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)phenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2547237.png)
![(E)-N-[5-(1-adamantyl)-2-methylphenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2547238.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone](/img/structure/B2547241.png)

![7-Fluoro-4-((4-(2-methyloxazol-4-yl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2547245.png)
![N-(2-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2547248.png)
